4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
CAS No.: 19927-54-9
Cat. No.: VC20741186
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19927-54-9 |
---|---|
Molecular Formula | C11H10ClN3 |
Molecular Weight | 219.67 g/mol |
IUPAC Name | 4-(4-chlorophenyl)-6-methylpyrimidin-2-amine |
Standard InChI | InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) |
Standard InChI Key | BJTVDYOSYBZBBT-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl |
Canonical SMILES | CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl |
Structural Characteristics and Basic Properties
Chemical Identity and Classification
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative with the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol. It is cataloged under the Chemical Abstracts Service (CAS) registry number 19927-54-9 . The compound is characterized by a pyrimidine core structure with three key substituents: a 4-chlorophenyl group at position 4, a methyl group at position 6, and an amino group at position 2.
Physical Properties
Based on its molecular structure, 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine likely exists as a crystalline solid at standard temperature and pressure. The compound contains both hydrophobic elements (the chlorophenyl and methyl groups) and hydrophilic components (the amino group and nitrogen atoms in the pyrimidine ring), giving it a balance of lipophilic and hydrophilic properties that influence its solubility profile and biological activities.
Structural Features and Nomenclature
The compound is also known by alternative names including 4-methyl-6-(4-chlorophenyl)pyrimidin-2-amine and 2-amino-4-(4-chlorophenyl)-6-methylpyrimidine . These synonyms reflect different approaches to describing the same molecular arrangement while maintaining the core structural identification.
Chemical Reactivity and Behavior
Functional Group Reactivity
The reactivity of 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine is primarily determined by its three main functional groups:
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The primary amino group at position 2 serves as a nucleophilic center capable of participating in various reactions including acylation, alkylation, and condensation.
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The pyrimidine ring, being electron-deficient due to its nitrogen atoms, displays reactivity patterns typical of aromatic heterocycles, particularly toward nucleophilic substitution.
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The chlorophenyl moiety can undergo aromatic substitution reactions and may participate in metal-catalyzed coupling processes.
Stability Considerations
Synthesis Methods and Production
Condensation and Cyclization
A common approach involves the condensation of a suitable β-diketone or β-keto ester with guanidine or a guanidine derivative. For this specific compound, the reaction would likely involve a β-diketone bearing a 4-chlorophenyl group and a methyl group, which undergoes cyclization with guanidine to form the 2-aminopyrimidine structure.
Cross-Coupling Approaches
Alternative synthetic pathways might involve cross-coupling reactions between halogenated pyrimidines and organometallic reagents. For example, a Suzuki coupling between a 4-bromopyrimidine derivative and a 4-chlorophenylboronic acid could be employed to introduce the chlorophenyl substituent.
Purification and Characterization
Purification of 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine typically involves recrystallization from appropriate solvents or column chromatography. Characterization would employ standard analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Structural Analogs and Comparative Analysis
Related Pyrimidine Derivatives
Several structural analogs of 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine have been documented in scientific literature. These compounds share the pyrimidine scaffold but differ in their substitution patterns:
Direct Structural Variants
Compounds that closely resemble 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine include 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine (CID 4345996) and N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine (CID 2766291) . These compounds feature subtle structural modifications that can significantly impact their physical properties and biological activities.
Simplified Analogs
2-Amino-4-chloro-6-methylpyrimidine (CID 21810) represents a simplified analog where the 4-chlorophenyl group is replaced by a direct chlorine substitution on the pyrimidine ring . This compound serves as a useful reference point for understanding the impact of the phenyl substituent on the properties of the target compound.
Comparative Properties
The following table presents a comparison of key properties between 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine and its structural analogs:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
---|---|---|---|---|
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | C11H10ClN3 | 219.67 | 19927-54-9 | 4-Chlorophenyl at position 4 |
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine | C11H9Cl2N3 | 254.11 | 23497-36-1 | Additional chlorine at pyrimidine ring |
N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | C11H11ClN4 | 234.68 | 7752-45-6 | Additional amino group at position 4 |
2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | ~155 (estimated) | 5600-21-5 | Lacks phenyl group; direct Cl substitution |
Biological and Pharmacological Significance
Antimicrobial Properties
Pyrimidine derivatives with similar substitution patterns have demonstrated antimicrobial activity. The chlorophenyl moiety may enhance membrane permeability and target binding, potentially contributing to antibacterial or antifungal properties.
Structure-Activity Relationships
Structure-activity relationship studies on related compounds suggest that both the nature and position of substituents on the pyrimidine ring significantly influence biological activity. The 4-chlorophenyl group likely contributes to binding affinity through hydrophobic interactions and electronic effects, while the 2-amino group may serve as a key hydrogen bond donor in interactions with biological targets.
Applications in Materials Science and Other Fields
Coordination Chemistry
The nitrogen atoms in the pyrimidine ring and the amino group provide potential coordination sites for metal ions, suggesting applications in coordination chemistry and potentially in the development of metal-organic frameworks or catalysts.
Agrochemical Applications
Substituted pyrimidines have historical importance as agrochemicals, including herbicides, fungicides, and plant growth regulators. The specific substitution pattern in 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine may confer properties relevant to pest management or plant disease control.
Analytical Methods and Characterization
Spectroscopic Identification
The identification and characterization of 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine typically employ several complementary spectroscopic techniques:
Nuclear Magnetic Resonance Spectroscopy
1H NMR would show characteristic signals for the methyl group (typically around 2.3-2.5 ppm), the aromatic protons of the chlorophenyl ring (6.5-8.0 ppm), the single proton on the pyrimidine ring, and the amino group protons (which may appear as a broad signal due to exchange).
Mass Spectrometry
Mass spectrometric analysis would typically show a molecular ion peak at m/z 219 (corresponding to the molecular weight), with characteristic fragmentation patterns including loss of the chlorine atom and cleavage of the bond between the pyrimidine and phenyl rings.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable tools for assessing the purity of 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine and for monitoring reactions involving this compound.
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